
4-(Hydroxyamino)benzoic acid
Overview
Description
4-(Hydroxyamino)benzoic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of benzoic acid, where the amino group is substituted with a hydroxyamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of benzoic acid to form 4-nitrobenzoic acid, followed by reduction to 4-aminobenzoic acid. The final step involves the hydroxylation of the amino group to form this compound. The reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 4-aminobenzoic acid.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Biological Activities
4-(Hydroxyamino)benzoic acid has been studied for its biological activities, particularly in antimicrobial and antifungal applications.
Antimicrobial Properties:
- Research indicates that derivatives of 4-hydroxybenzoic acid demonstrate significant antimicrobial activity. For instance, certain hydrazide-hydrazone derivatives derived from this compound have shown potent antifungal effects against various strains, including Botrytis cinerea and Colletotrichum unicolor .
Pharmacological Potential:
- The compound is being explored as an intermediate in drug synthesis due to its ability to interact with biological systems. Its reactivity allows it to participate in various biochemical pathways, which can be harnessed for therapeutic purposes.
Industrial Applications
Agricultural Chemicals:
- This compound is utilized as an intermediate in the synthesis of agricultural chemicals. Its properties make it suitable for the development of herbicides and fungicides, contributing to enhanced crop protection strategies .
Wastewater Treatment:
- The compound has been investigated for its role in wastewater treatment processes. Studies show that it can be effectively removed from effluents, indicating potential applications in environmental management and pollution control .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture.
Toxicity Studies:
- Toxicological assessments have indicated that the compound exhibits low acute toxicity, with oral LD50 values exceeding 2,000 mg/kg in rats. It has been classified as slightly irritating to skin and moderately irritating to eyes but shows no significant adverse effects at therapeutic doses .
Environmental Impact:
- The environmental risk associated with this compound is considered low, with studies showing minimal toxicity to aquatic organisms under predicted environmental concentrations (PEC) .
Case Studies
- Antifungal Activity Study:
- Synthesis Optimization:
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)benzoic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a hydroxyamino group.
2-Hydroxyamino benzoic acid: The hydroxyamino group is at the ortho position instead of the para position.
Uniqueness
4-(Hydroxyamino)benzoic acid is unique due to the presence of both hydroxyl and amino functionalities in the para position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
4-(Hydroxyamino)benzoic acid, a derivative of 4-hydroxybenzoic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHNO
- Molecular Weight : 168.15 g/mol
- Structure : Characterized by a hydroxy group and an amino group attached to a benzoic acid moiety.
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, contributing to its potential use in preventing oxidative damage in various diseases.
Study | Method | Findings |
---|---|---|
DPPH Assay | Demonstrated strong radical scavenging ability, comparable to established antioxidants. | |
ABTS Assay | Showed effective inhibition of ABTS radical cation formation. |
Estrogenic Activity
Research indicates that this compound possesses estrogenic activity both in vitro and in vivo. It can stimulate the growth of human breast cancer cell lines, suggesting its role as a weak estrogen agonist.
- Mechanism : It binds to estrogen receptors, albeit with lower affinity compared to estradiol.
- Impact : Uterotrophic effects observed at higher concentrations indicate potential implications for hormone-related therapies.
Antimicrobial Effects
The compound has demonstrated antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate activity noted |
Coenzyme Q10 Biosynthesis Restoration
A pivotal study highlighted the role of this compound in restoring Coenzyme Q10 (CoQ10) biosynthesis in COQ2-deficient cell lines. This restoration is crucial for mitochondrial function and energy production.
- Experimental Design : Supplementation with varying concentrations of this compound was conducted on fibroblast lines deficient in COQ2.
- Results : Significant increase in CoQ10 biosynthesis was observed alongside enhanced expression of biosynthetic enzymes .
Safety Profile
While this compound exhibits beneficial biological activities, its safety profile is also essential:
Properties
IUPAC Name |
4-(hydroxyamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJKJLVJUJMAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157610 | |
Record name | Benzoic acid, 4-(hydroxyamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13252-71-6 | |
Record name | Benzoic acid, 4-(hydroxyamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13252-71-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-(hydroxyamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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